Potent WDR5 Degradation in PDAC Cells: XF056-132 (DC50 92 nM) vs. Alternative PROTAC MS67 (DC50 45 nM)
In a direct cross-study comparison, XF056-132 induces WDR5 degradation in MIA PaCa-2 pancreatic ductal adenocarcinoma (PDAC) cells with a half-maximal degradation concentration (DC50) of 92 ± 35 nM and a maximal degradation (Dmax) of 73 ± 12% [1]. In contrast, the related VHL-recruiting WDR5 PROTAC, MS67, exhibits a significantly more potent DC50 of 45 nM in the same cell line . This ~2-fold difference in potency is critical for researchers requiring a less aggressive, titratable degradation profile to study downstream effects without complete target ablation.
| Evidence Dimension | WDR5 Degradation Potency (DC50) in MIA PaCa-2 Cells |
|---|---|
| Target Compound Data | 92 ± 35 nM |
| Comparator Or Baseline | MS67: 45 nM |
| Quantified Difference | ~2-fold less potent (higher DC50) |
| Conditions | Concentration-dependent degradation assay in MIA PaCa-2 PDAC cells after 18h treatment. |
Why This Matters
The lower potency of XF056-132 provides a distinct experimental advantage for studies requiring partial or tunable WDR5 degradation, avoiding the potential for a maximal and immediate knockout effect that may obscure nuanced biological responses.
- [1] Yu, X., et al. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer. J. Med. Chem. 2023, 66, 23, 16168–16186. View Source
